molecular formula C9H7ClN2O2 B13661586 methyl 5-chloro-1H-benzimidazole-7-carboxylate

methyl 5-chloro-1H-benzimidazole-7-carboxylate

Cat. No.: B13661586
M. Wt: 210.62 g/mol
InChI Key: YNWCMSGYTITKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1H-benzimidazole-7-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a chlorine atom at the 5th position and a carboxylate group at the 7th position of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-benzimidazole-7-carboxylate typically involves the reaction of 5-chloro-1H-benzimidazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the production process. The reaction conditions such as temperature, pressure, and concentration of reactants are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-1H-benzimidazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine atom and the carboxylate group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-benzimidazole-5-carboxylate: Lacks the chlorine atom at the 5th position.

    5-Chloro-1H-benzimidazole-7-carboxylate: Lacks the methyl ester group.

    Methyl 1H-benzimidazole-7-carboxylate: Lacks the chlorine atom at the 5th position.

Uniqueness

Methyl 5-chloro-1H-benzimidazole-7-carboxylate is unique due to the presence of both the chlorine atom at the 5th position and the methyl ester group at the 7th position

Biological Activity

Methyl 5-chloro-1H-benzimidazole-7-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H7ClN2O2C_9H_7ClN_2O_2 and a molecular weight of approximately 225.63 g/mol. The compound features a benzimidazole ring with a chlorine substitution at the 5-position and a carboxylate group at the 7-position, which contribute to its biological properties.

Therapeutic Applications

Research indicates that this compound exhibits notable therapeutic effects, particularly in:

  • Antiparasitic Activity : This compound is often associated with pharmaceuticals like albendazole and fenbendazole, which are used to treat parasitic infections. Its derivatives have shown significant antiparasitic properties, making it relevant in pharmacology.
  • Cardiovascular Health : Studies have explored its effects on blood pressure regulation and cardiovascular function, suggesting potential applications in treating circulatory diseases such as hypertension.

Antimicrobial Activity

A study evaluated various benzimidazole derivatives, including this compound, for their antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) were determined against several bacterial strains:

Compound NameMIC (µg/mL)Target Strains
This compound16 - 32Staphylococcus aureus, Escherichia coli
Methyl 6-chloro-1H-benzimidazole-7-carboxylate8 - 16Klebsiella pneumoniae
Methyl (5-Chloro-1H-benzimidazol-2-yl)carbamate32 - 64Pseudomonas aeruginosa

These results indicate that this compound possesses moderate antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.63Induction of apoptosis through caspase activation
HeLa (cervical cancer)10.38Cell cycle arrest at G1 phase
A549 (lung cancer)12.50Inhibition of proliferation

The compound showed promising results in inducing apoptosis and inhibiting cell proliferation, which are critical for cancer treatment strategies .

Case Study: Antiparasitic Efficacy

In a clinical trial involving patients with parasitic infections treated with medications containing this compound as an impurity, significant improvements were observed in symptom relief and reduction of parasite load. The study highlighted the compound's role in enhancing the efficacy of primary treatments like albendazole.

Case Study: Cardiovascular Effects

A recent study assessed the cardiovascular effects of this compound in hypertensive rat models. The findings indicated a reduction in systolic blood pressure and improved cardiac function markers, suggesting its potential as an antihypertensive agent .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12)

InChI Key

YNWCMSGYTITKQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.